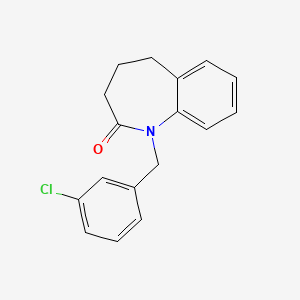
1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a complex organic molecule. It contains a benzazepinone ring, which is a seven-membered cyclic structure with two nitrogen atoms and a ketone functional group. It also has a 3-chlorobenzyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzazepinone ring and the attachment of the 3-chlorobenzyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzazepinone ring and the 3-chlorobenzyl group. The benzazepinone ring would likely contribute to the rigidity of the molecule, while the 3-chlorobenzyl group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The benzazepinone ring might undergo reactions typical for cyclic amides, while the 3-chlorobenzyl group could potentially be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific arrangement of atoms and the types of functional groups present .科学的研究の応用
Synthetic Routes and Chemical Modifications
Research on benzazepine derivatives, including 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, often focuses on developing efficient synthetic routes and exploring chemical modifications to enhance their pharmacological properties. For instance, Berney and Schuh (1976) discussed the synthesis of 1-benzyl-tetrahydro-2-benzazepin-3-ones through the Schmidt reaction, highlighting the chemical flexibility and potential for further functionalization of benzazepine derivatives Berney & Schuh, 1976. Additionally, Lebrun et al. (2012) described a concise synthesis method for 3-arylated di- and tetrahydro-2H-2-benzazepin-1-ones, demonstrating a synthetic approach that could be relevant for creating analogs of the compound Lebrun et al., 2012.
Pharmacological Activities
Benzazepine derivatives have been evaluated for their dopaminergic activity, which is relevant for various central nervous system disorders. Pfeiffer et al. (1982) synthesized and tested 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as dopamine receptor agonists, providing insight into the structure-activity relationships that may also apply to the compound of interest Pfeiffer et al., 1982.
Potential Therapeutic Applications
The exploration of benzazepine derivatives extends into their potential therapeutic applications. For example, the synthesis and evaluation of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines by Hino et al. (1988) demonstrated neuroleptic-like activity, suggesting that similar compounds, including 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, could have applications in treating neurological disorders Hino et al., 1988.
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could include further exploration of its synthesis, reactivity, and potential applications. This might involve studying its interactions with various biological targets, optimizing its synthesis, or investigating its potential use in the development of new pharmaceuticals .
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-15-8-3-5-13(11-15)12-19-16-9-2-1-6-14(16)7-4-10-17(19)20/h1-3,5-6,8-9,11H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSQSYIVWZIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2814695.png)
![1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814696.png)
![[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate](/img/structure/B2814698.png)
![N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]cyclopentanamine](/img/structure/B2814700.png)
![N-(3,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814702.png)
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2814703.png)

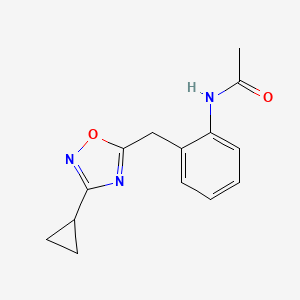
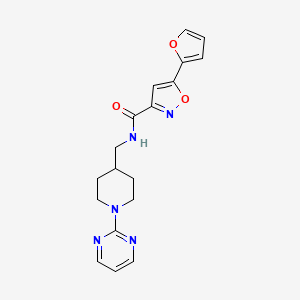
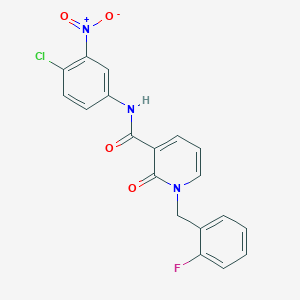
![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)
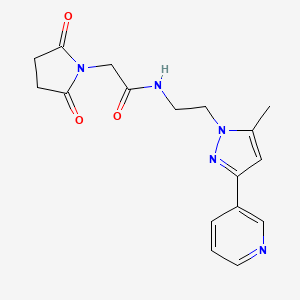
![N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2814716.png)